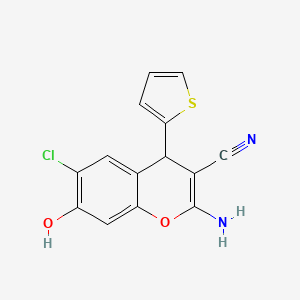
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, also known as BH-P1, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BH-P1 is a hydrazide derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is not fully understood. However, it has been proposed that N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide induces apoptosis and inhibits tumor growth. Inflammatory cytokine production is inhibited by N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, leading to reduced inflammation. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide also inhibits viral replication, which can prevent the spread of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising therapeutic agent. However, there are also limitations to using N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine the optimal dosage and administration of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide.
Direcciones Futuras
There are several future directions for the study of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. One area of research is the optimization of its use as a therapeutic agent. More research is needed to determine the optimal dosage and administration of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide for the treatment of cancer, inflammatory diseases, and viral infections. Another area of research is the elucidation of its mechanism of action. Understanding the mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide will enable researchers to optimize its use and develop more effective therapeutic agents. Finally, more research is needed to determine the potential side effects of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide and to develop strategies to mitigate these side effects.
Métodos De Síntesis
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is synthesized through a multi-step process that involves the reaction of 5-bromo-2-hydroxybenzaldehyde with piperidine-1-sulfonyl chloride to form the intermediate compound. The intermediate is then reacted with 4-hydrazinobenzenesulfonamide to form the final product, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has potential applications in the treatment of cancer, inflammatory diseases, and viral infections.
Propiedades
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c20-16-6-9-18(24)15(12-16)13-21-22-19(25)14-4-7-17(8-5-14)28(26,27)23-10-2-1-3-11-23/h4-9,12-13,24H,1-3,10-11H2,(H,22,25)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSUJMFJJRYOX-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)

![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)

![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)
![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)
![2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6077148.png)